N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide
Description
N-[4-(Morpholin-4-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 4-morpholinophenyl group via a sulfonamide bridge. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, often enhancing solubility and influencing receptor interactions in medicinal chemistry contexts . The naphthalene moiety contributes aromatic rigidity and hydrophobic character, which may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,20-10-5-16-3-1-2-4-17(16)15-20)21-18-6-8-19(9-7-18)22-11-13-25-14-12-22/h1-10,15,21H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDGPERBSREBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl, driving the reaction to completion. The general equation is:
$$
\text{Naphthalene-2-sulfonyl chloride} + \text{4-(Morpholin-4-yl)aniline} \xrightarrow{\text{Base, DCM/THF}} \text{this compound} + \text{HCl}
$$
Key Parameters
Workup and Purification
Post-reaction, the mixture is washed with water to remove residual base and HCl, followed by drying over anhydrous sodium sulfate. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Yield : 65–78% for analogous sulfonamide syntheses.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. This method is particularly advantageous for thermally sensitive intermediates.
Optimized Protocol
Inspired by the synthesis of fluorophenyl morpholine sulfonamide Schiff bases, the target compound can be synthesized as follows:
- Reactants : Naphthalene-2-sulfonyl chloride (1 equiv), 4-(morpholin-4-yl)aniline (1.1 equiv).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : Microwave irradiation at 100–120°C for 4–6 minutes.
- Base : Potassium carbonate (K₂CO₃) or TEA.
Advantages
- Time Efficiency : 90% yield achieved in <10 minutes.
- Reduced Side Products : Controlled heating minimizes decomposition.
Alternative Routes and Intermediate Modifications
Pre-functionalization of the Amine Component
The morpholine-substituted aniline can be synthesized independently before sulfonamide formation. A common approach involves nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine, followed by nitro reduction:
$$
\text{4-Fluoronitrobenzene} + \text{Morpholine} \xrightarrow{\text{Base, DMSO}} \text{4-Nitro-N-(morpholin-4-yl)aniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Morpholin-4-yl)aniline}
$$
This method ensures high purity of the amine precursor, critical for efficient sulfonamide coupling.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Sulfonyl Chloride Stability : Naphthalene-2-sulfonyl chloride is hygroscopic; storage under anhydrous conditions is critical.
- Amine Solubility : 4-(Morpholin-4-yl)aniline exhibits limited solubility in non-polar solvents. Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Byproduct Formation : Excess base can lead to sulfonate ester formation. Stoichiometric base use is recommended.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine in dichloromethane or other suitable solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of sulfonamide compounds, including those structurally related to "N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide":
1. Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors:
- Background : Inhibiting the Kelch-like ECH-associated protein 1 (Keap1) can boost the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor. This activation enhances the production of proteins involved in detoxification, maintaining redox balance, and mitochondrial function. Nrf2 activation is potentially therapeutic for conditions like Alzheimer’s and Parkinson’s diseases, vascular inflammation, and chronic obstructive airway disease .
- Phenyl Bis-Sulfonamide Inhibitors : Phenyl bis-sulfonamides are a class of non-electrophilic Keap1-Nrf2 PPI inhibitors. They may offer improved toxicity profiles and different pharmacological properties compared to cysteine-reactive electrophilic inhibitors . These inhibitors bind to Keap1 at submicromolar concentrations .
- Mechanism of Action : Keap1 usually suppresses Nrf2 activity by facilitating its ubiquitination and degradation. However, under oxidative or electrophilic stress, Keap1's repressor activity is impaired, allowing Nrf2 to evade degradation. Non-electrophilic PPI inhibitors disrupt the binding of Keap1 to the DLG motif of Nrf2 .
- Structure-Activity Relationship (SAR) : Research has identified a novel Keap1-interactive scaffold through structure-based ligand design. Key interactions include π–cation and π–π stacking between the naphthalene ring and Arg415, and between the benzenesulfonamide moieties and Tyr334, Tyr572 and Tyr525 .
- Cell-Based Experiments : Studies using Hepa1c1c7 mouse hepatoma cells showed that some compounds in this series induce NQO1 enzyme activity, indicating Nrf2 activation. Compound 38 showed a promising cellular activity profile, increasing NQO1 activity at low micromolar concentrations . Compound 11 was not cytotoxic at concentrations up to 100 μM in ARPE19 retinal pigment epithelial cells .
2. 5-HT6 Receptor Ligands:
- Arylsulfonamide derivatives of cyclic arylguanidines have been developed as low-base 5-HT6 receptor ligands . Modifications at specific positions on the dihydroquinazoline fragment can influence affinity .
3. NaV1.7 Inhibitors:
4. Other Potential Applications:
- CYP17 Inhibitors: Sulfonamide compounds may be useful as CYP17 inhibitors .
- Cosmetics: Polymers, including synthetic and semi-synthetic polymers, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients .
Relevant Compounds
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
*Calculated based on molecular formulas where explicit data are unavailable.
Physicochemical and Spectroscopic Comparisons
- Morpholine vs. Methoxy/Furan Substituents : The morpholinyl group in the target compound introduces a polar, hydrogen-bond-accepting moiety, contrasting with the electron-donating methoxy group in and the aromatic furan in . This difference likely impacts solubility and metabolic stability .
- Naphthalene Positional Isomerism : The 2-sulfonamide substitution (target compound) vs. 1-sulfonamide () alters steric accessibility. For instance, 1-sulfonamides exhibit distinct NMR shifts (e.g., 1H NMR δ 7.8–8.2 ppm for naphthalene protons in ) compared to hypothetical 2-sulfonamide analogs.
Biological Activity
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a naphthalene ring, with a morpholine substituted on the phenyl group. This structural arrangement is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and infection. The morpholine group may enhance the compound's solubility and facilitate its interaction with biological membranes.
Biological Activity
- Antimicrobial Activity : Sulfonamides have historically been used as antibacterial agents. Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds can be as low as 10 µg/mL, suggesting potent activity.
- Anti-inflammatory Effects : Studies have shown that sulfonamide derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The presence of electron-withdrawing groups on the phenyl ring enhances this activity, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic purposes.
- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : Recent studies have identified naphthalene sulfonamide derivatives as selective inhibitors of FABP4, which is implicated in metabolic diseases such as diabetes and obesity. In vivo studies demonstrated that these compounds significantly improved glucose and lipid metabolism in diabetic mouse models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthalene sulfonamides, including this compound. The results showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to traditional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, this compound was administered to mice subjected to an inflammatory stimulus. The treatment resulted in a significant reduction in pro-inflammatory cytokines and COX enzyme levels, supporting its potential use as an anti-inflammatory agent.
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
